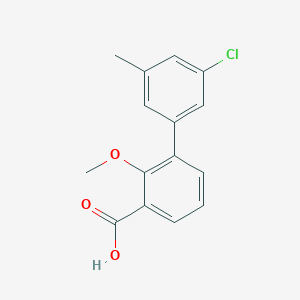
4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, commonly known as 4-CMFBA, is an organic compound with a broad range of applications in the scientific research field. It is a white crystalline solid, with a molecular weight of 213.5 g/mol and a melting point of 119-120°C. 4-CMFBA has been widely used as a reagent in organic synthesis and has been found to have potential applications in the fields of medicinal chemistry and drug discovery.
作用机制
The mechanism of action of 4-CMFBA is not yet fully understood. However, it has been suggested that it may act as a nucleophile, reacting with electrophilic centers in the target molecule to form covalent bonds. Additionally, it has been suggested that it may act as a catalyst, promoting the formation of desired products in a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMFBA have not yet been fully studied. However, it has been suggested that it may have potential applications in the fields of medicinal chemistry and drug discovery, as it has been used in the synthesis of various pharmaceutical drugs. Additionally, it has been suggested that it may have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The main advantages of using 4-CMFBA in laboratory experiments are its availability, low cost, and wide range of applications. Additionally, it is easy to handle and store, and can be easily synthesized using a variety of methods. The main limitations of using 4-CMFBA in laboratory experiments are its potential toxicity and the lack of understanding of its biochemical and physiological effects.
未来方向
In order to fully understand the potential applications of 4-CMFBA, future research should focus on exploring its biochemical and physiological effects. Additionally, further research should be conducted to understand its mechanism of action and to identify potential therapeutic applications. Furthermore, research should be conducted to optimize the synthesis of 4-CMFBA and to develop more efficient and cost-effective methods for its production. Finally, research should be conducted to explore its potential toxicity and to identify any potential safety concerns.
合成方法
4-CMFBA can be synthesized by a variety of methods, including the Fischer indole synthesis, the Friedel-Crafts alkylation, the Mitsunobu reaction, and the Buchwald-Hartwig amination. The most common method is the Fischer indole synthesis, which involves the condensation of an aromatic aldehyde and an aromatic amine in the presence of an acid catalyst. This reaction yields 4-CMFBA as a product.
科学研究应用
4-CMFBA has a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, and has been found to have potential applications in the fields of medicinal chemistry and drug discovery. It has been used in the synthesis of various compounds, including peptides, nucleosides, and heterocyclic compounds. Additionally, it has been used in the synthesis of various pharmaceutical drugs, such as the anti-depressant fluoxetine and the anti-cancer agent imatinib.
属性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)9-2-3-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPCTGFRNGJGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690331 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-28-6 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














